Cas no 37666-77-6 (cyclohexyl (2S)-2-aminobutanoate;hydrochloride)

cyclohexyl (2S)-2-aminobutanoate;hydrochloride 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 2-amino-, cyclohexyl ester, hydrochloride, (S)- (9CI)
- cyclohexyl (2S)-2-aminobutanoate Hydrochloride
- cyclohexyl (2S)-2-aminobutanoate;hydrochloride
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- インチ: 1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
- InChIKey: WTRBTIFVYJIGPF-FVGYRXGTSA-N
- SMILES: C(OC1CCCCC1)(=O)[C@@H](N)CC.[H]Cl
cyclohexyl (2S)-2-aminobutanoate;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116043-0.25g |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95% | 0.25g |
$361.0 | 2023-06-08 | |
Enamine | EN300-116043-0.5g |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95% | 0.5g |
$569.0 | 2023-06-08 | |
Enamine | EN300-116043-0.1g |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95% | 0.1g |
$252.0 | 2023-06-08 | |
TRC | C995210-50mg |
cyclohexyl (2S)-2-aminobutanoate Hydrochloride |
37666-77-6 | 50mg |
$ 160.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7453-1-5G |
cyclohexyl (2S)-2-aminobutanoate;hydrochloride |
37666-77-6 | 95% | 5g |
¥ 8,124.00 | 2023-04-13 | |
Chemenu | CM443828-100mg |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95%+ | 100mg |
$215 | 2023-02-02 | |
Aaron | AR01A2TR-250mg |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95% | 250mg |
$522.00 | 2023-12-14 | |
1PlusChem | 1P01A2LF-2.5g |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95% | 2.5g |
$1827.00 | 2023-12-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7453-1-1g |
cyclohexyl (2S)-2-aminobutanoate;hydrochloride |
37666-77-6 | 95% | 1g |
¥2663.0 | 2024-04-19 | |
Aaron | AR01A2TR-2.5g |
cyclohexyl (2S)-2-aminobutanoate hydrochloride |
37666-77-6 | 95% | 2.5g |
$1989.00 | 2023-12-14 |
cyclohexyl (2S)-2-aminobutanoate;hydrochloride 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
cyclohexyl (2S)-2-aminobutanoate;hydrochlorideに関する追加情報
Research Brief on Cyclohexyl (2S)-2-aminobutanoate Hydrochloride (CAS: 37666-77-6): Recent Advances and Applications
Cyclohexyl (2S)-2-aminobutanoate hydrochloride (CAS: 37666-77-6) is a chiral compound of significant interest in the pharmaceutical and chemical biology fields. This compound, characterized by its cyclohexyl ester and hydrochloride salt of (2S)-2-aminobutanoic acid, has been the subject of recent research due to its potential applications in drug development, particularly as a building block for peptide synthesis and as a modulator of biological activity. The following brief synthesizes the latest findings and explores its emerging roles in medicinal chemistry.
Recent studies have highlighted the compound's utility in the synthesis of novel peptide derivatives. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a chiral auxiliary in the asymmetric synthesis of α-amino acids, which are critical for developing enantiomerically pure pharmaceuticals. The hydrochloride salt form (37666-77-6) was noted for its enhanced solubility in aqueous solutions, facilitating its use in bioconjugation reactions. Researchers emphasized its stability under physiological conditions, making it a promising candidate for in vivo applications.
In addition to its synthetic applications, cyclohexyl (2S)-2-aminobutanoate hydrochloride has been investigated for its pharmacological properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) explored its role as a precursor for GABAA receptor modulators. The study revealed that derivatives of this compound exhibited selective binding to specific receptor subtypes, suggesting potential applications in neurological disorders such as anxiety and epilepsy. The hydrochloride salt's improved bioavailability was a key factor in these findings.
Further research has focused on the compound's metabolic stability and toxicity profile. A 2024 ACS Chemical Biology study evaluated its pharmacokinetics in rodent models, reporting favorable absorption and minimal off-target effects. These results support its inclusion in further drug development pipelines, particularly for central nervous system (CNS)-targeted therapies. The study also noted the compound's compatibility with prodrug strategies, enhancing its versatility in formulation design.
Industry reports from 2024 indicate growing interest in 37666-77-6 for large-scale production. Advances in catalytic asymmetric synthesis have reduced manufacturing costs, as highlighted in a recent Organic Process Research & Development article. The scalability of its synthesis, coupled with regulatory approvals for use in Good Manufacturing Practice (GMP) environments, positions it as a viable intermediate for commercial pharmaceutical applications.
In conclusion, cyclohexyl (2S)-2-aminobutanoate hydrochloride (37666-77-6) represents a multifaceted tool in modern drug discovery. Its applications span from chiral synthesis to CNS drug development, underpinned by recent improvements in synthetic accessibility and pharmacological profiling. Future research directions may include exploration of its role in targeted drug delivery systems and expanded structure-activity relationship (SAR) studies to optimize therapeutic efficacy.
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